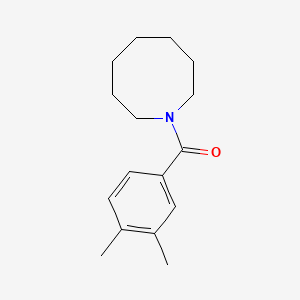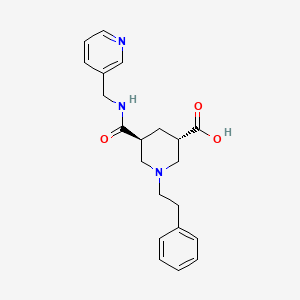![molecular formula C18H24ClNO2 B5375149 N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B5375149.png)
N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride is a synthetic organic compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a methoxy group attached to another phenyl ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-ethoxybenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. This reaction forms an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine.
Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Halogenated derivatives, alkylated derivatives
Wissenschaftliche Forschungsanwendungen
N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects, such as its use in the development of new drugs for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features but different pharmacological properties.
Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine): A synthetic opioid with distinct chemical structure and effects.
4-Methoxyphenethylamine: A simpler phenethylamine derivative with different biological activities.
Uniqueness
N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups on the phenyl rings differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets.
Eigenschaften
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-3-21-18-7-5-4-6-16(18)14-19-13-12-15-8-10-17(20-2)11-9-15;/h4-11,19H,3,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZTZHYTURMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)
![3-{[3-(2-Oxopyrrolidin-1-yl)propyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)


![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)
![4-[Methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B5375122.png)

![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)

![methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5375167.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5375172.png)
